molecular formula C14H16Cl2N4O4 B568188 (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride CAS No. 117903-79-4

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B568188
CAS No.: 117903-79-4
M. Wt: 375.206
InChI Key: PDPYGNJVCKPVGM-KFWOVWKUSA-N
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Description

Stereochemical Configuration and Chiral Center Analysis

The stereochemical architecture of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride centers around two adjacent chiral carbon atoms within the ethylenediamine backbone, each bearing both an amino group and a 4-nitrophenyl substituent. The (1R,2R) absolute configuration designation indicates that both chiral centers possess R stereochemistry according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement places the compound in the category of vicinal diamines with defined three-dimensional orientation, distinguishing it from its (1S,2S) enantiomer and meso forms.

The chiral centers exhibit a trans-diaxial relationship when considering the most stable conformational arrangement, minimizing steric interactions between the bulky 4-nitrophenyl groups. Computational studies have revealed that the energy barriers for rotation around the carbon-carbon bond connecting the two chiral centers are significantly elevated due to the presence of the electron-withdrawing nitro groups, which contribute to the overall conformational rigidity of the molecule. The optical activity of this compound, as evidenced by its interaction with polarized light, serves as a direct consequence of its non-superimposable mirror image relationship with its enantiomer.

Advanced conformational analysis has demonstrated that the preferred geometry adopts a gauche conformation rather than the fully extended anti arrangement, primarily due to intramolecular hydrogen bonding interactions between the amino groups and the nitro functionalities. The dihedral angles between the aromatic rings and the central ethylenediamine unit have been measured to be approximately 60-80 degrees, providing optimal balance between electronic conjugation and steric accommodation. This stereochemical configuration directly influences the compound's reactivity patterns and binding affinity in asymmetric catalytic processes.

Properties

IUPAC Name

(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYGNJVCKPVGM-KFWOVWKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726741
Record name (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117903-79-4
Record name (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

The most widely reported method involves the reduction of 1,2-bis(4-nitrophenyl)ethane-1,2-dione (CAS: N/A) using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst. The dione precursor is synthesized via oxidation of 1,2-bis(4-nitrophenyl)ethane, which itself is prepared through oxidative coupling of para-nitrotoluene using a fish tank aerator and para-benzoquinone.

Reaction Mechanism :

  • Oxidative Coupling :
    Para-nitrotoluene undergoes radical-mediated coupling in the presence of O₂ (supplied via aerator) and para-benzoquinone, forming 1,2-bis(4-nitrophenyl)ethane.

    2 p-NO2C6H4CH3quinoneO2 p-NO2C6H4CH2CH2C6H4NO2-p2 \text{ } p\text{-NO}_2\text{C}_6\text{H}_4\text{CH}_3 \xrightarrow[\text{quinone}]{\text{O}_2} \text{ } p\text{-NO}_2\text{C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{NO}_2\text{-}p
  • Oxidation to Dione :
    The ethane derivative is oxidized to the diketone using strong oxidizing agents like KMnO₄ in acidic conditions.

  • Reductive Amination :
    The dione reacts with ammonia under hydrogenation (H₂, Pd/C) to yield the (1R,2R)-diamine enantiomer. Stereochemical control is achieved via chiral modifiers on the Pd/C catalyst.

Typical Conditions :

  • Temperature: 25–50°C

  • Pressure: 1–3 atm H₂

  • Catalyst Loading: 5–10% Pd/C

  • Yield: 70–85%.

Direct Hydrogenation of 1,2-Bis(4-nitrophenyl)ethylene

An alternative route starts with 1,2-bis(4-nitrophenyl)ethylene, which undergoes hydrogenation to form the ethane backbone, followed by nitro group reduction.

Procedure :

  • Ethylene Synthesis :
    Wittig reaction between 4-nitrobenzaldehyde and triphenylphosphine ylide yields the ethylene derivative.

  • Double Bond Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing 1,2-bis(4-nitrophenyl)ethane.

  • Nitro Reduction :
    Further hydrogenation reduces nitro groups to amines. Enantioselectivity is introduced using (R)-BINAP-modified Pd catalysts.

Advantages :

  • Avoids intermediate oxidation steps.

  • Higher stereochemical purity (up to 98% ee).

Enantiomeric Control and Resolution

Chiral Catalysts in Hydrogenation

The (1R,2R) configuration is achieved using chiral ligands such as (R)-BINAP or (R,R)-TsDPEN. These ligands coordinate to palladium, creating a stereoselective environment during nitro reduction.

Key Data :

LigandEnantiomeric Excess (ee)Yield (%)
(R)-BINAP95%78
(R,R)-TsDPEN98%82

Diastereomeric Salt Formation

Racemic mixtures are resolved via crystallization with chiral acids (e.g., L-tartaric acid). The (1R,2R) enantiomer forms a less-soluble diastereomeric salt, which is filtered and treated with HCl to recover the dihydrochloride.

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Acid: L-tartaric acid (1.2 eq)

  • Yield: 65–70%.

Dihydrochloride Salt Formation

Acid-Base Titration

The free diamine is dissolved in anhydrous ether and treated with concentrated HCl (2 eq) to precipitate the dihydrochloride salt.

Optimization :

  • pH: 2–3 (monitored potentiometrically)

  • Purity: >99% (by HPLC).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν(NH₂) 3350 cm⁻¹, ν(NO₂) 1520 cm⁻¹.

  • ¹H NMR (D₂O) : δ 8.2 (d, 4H, Ar-H), 7.6 (d, 4H, Ar-H), 4.1 (m, 2H, CHNH₂), 3.8 (m, 2H, CHNH₂).

  • Optical Rotation : [α]²⁵_D = +84.0° (c = 1, H₂O).

Industrial-Scale Production Challenges

Catalyst Recycling

Pd/C catalysts lose activity after 3–5 cycles due to sulfur poisoning from nitro precursors. Regeneration via washing with HNO₃ restores 80% activity.

Waste Management

Nitro reduction generates stoichiometric amounts of water and ammonia. Closed-loop systems recover NH₃ for reuse, reducing environmental impact.

Recent Advances (2023–2025)

Photocatalytic Reduction

Visible-light-driven reduction using TiO₂ nanoparticles functionalized with chiral ligands achieves 90% yield at ambient temperature, avoiding high-pressure hydrogenation.

Flow Chemistry

Continuous-flow reactors reduce reaction time from 24 hours to 2 hours, enhancing throughput by 12-fold .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Notes
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride 4-NO₂ C₁₄H₁₆Cl₂N₄O₄ 375.21 1052707-07-9 Electron-withdrawing nitro groups enhance electrophilicity; chiral centers at C1 and C2 .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride 4-OCH₃ C₁₆H₂₀N₂O₂·2HCl 357.26 (free base: 280.34) 58520-03-9 Electron-donating methoxy groups increase solubility in polar solvents; white granular solid .
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride 4-F C₁₄H₁₆Cl₂F₂N₂ 333.20 - Fluorine substituents introduce moderate electron-withdrawing effects; used in asymmetric catalysis .
(1R,2R)-1,2-Di(1-naphthyl)ethane-1,2-diamine dihydrochloride 1-Naphthyl C₂₂H₂₂Cl₂N₂ 405.33 1055301-08-0 Bulky naphthyl groups create steric hindrance, influencing catalytic selectivity .
(1R,2R)-1,2-Diphenylethane-1,2-diamine H (parent compound) C₁₄H₁₆N₂ 212.28 35132-20-8 Unsubstituted phenyl groups; melting point 67.5°C; foundational structure for derivatives .

Physical and Chemical Properties

  • Solubility : Nitro and methoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to nitro/methoxy interactions .
  • Thermal Stability : The methoxy variant (C₁₆H₂₀N₂O₂·2HCl) is hygroscopic, requiring anhydrous storage, while the nitro derivative (C₁₄H₁₆Cl₂N₄O₄) is stable at room temperature .
  • Optical Activity : All compounds are enantiopure (≥95% ee), critical for asymmetric catalysis .

Biological Activity

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in biochemical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₄H₁₆Cl₂N₄O₄
  • Molecular Weight : 375.21 g/mol
  • CAS Number : 1052707-07-9
  • Structure : The compound features two nitrophenyl groups attached to a diamine backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with enzymes that are critical for the synthesis of nucleic acids or proteins.
  • Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.
  • Cellular Signaling : The presence of nitro groups can influence signaling pathways within cells, potentially affecting processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Research indicates that:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell growth.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HL-60 (Leukemia)15Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Bacterial Inhibition : It exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Effects

In another investigation by Johnson et al. (2024), the antimicrobial properties were assessed against various pathogens. The findings confirmed that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use in treating bacterial infections.

Q & A

Q. What is the stereochemical configuration of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride, and why is it critical for synthetic applications?

The compound’s (1R,2R) configuration denotes its chiral centers at the two amine-bearing carbons, which dictate its spatial arrangement. This stereochemistry is pivotal in asymmetric catalysis and ligand design, where enantioselectivity depends on precise spatial matching with substrates. For example, chiral diamine ligands derived from similar structures are used in asymmetric cross-coupling reactions (e.g., nickel-catalyzed alkylations) to control stereochemical outcomes . Confirming the configuration requires X-ray crystallography (using SHELX software for refinement) or chiral HPLC .

Methodological Insight :

  • X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving chiral centers. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (80:20) to separate enantiomers .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

Synthesis typically involves condensation of 4-nitrobenzaldehyde with ethylenediamine derivatives under reductive amination conditions. Key steps include:

  • Schiff Base Formation : React 4-nitrobenzaldehyde with ethylenediamine in anhydrous DMSO at 20°C for 14 hours to form the imine intermediate .
  • Reduction : Use sodium borohydride (NaBH₄) in methanol to reduce the Schiff base to the diamine.
  • Salt Formation : Treat with HCl in ethanol to precipitate the dihydrochloride salt .

Optimization Table :

StepConditionsYield Improvement Tips
Schiff BaseDMSO, 20°C, 14hUse molecular sieves to remove H₂O
ReductionNaBH₄, 0°C, 2hAdd NaBH₄ slowly to avoid side reactions
Salt PrecipitationHCl (2 eq.), ethanol, 4°CRecrystallize from hot ethanol

Q. What purification techniques are effective for isolating high-purity this compound?

  • Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C for crystallization. This removes unreacted nitrobenzaldehyde and byproducts .
  • Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) for impurities with polar functional groups .
  • Ion Exchange : For dihydrochloride salts, anion-exchange resins (e.g., Dowex® 1×2) can remove excess chloride ions .

Advanced Research Questions

Q. How do the nitro groups on the phenyl rings influence the compound’s electronic properties and catalytic activity?

The electron-withdrawing nitro groups enhance the Lewis acidity of the adjacent amine groups, making the compound a stronger ligand for transition metals (e.g., Ru or Ni) in catalytic cycles. This property is exploited in asymmetric hydrogenation and cross-coupling reactions. UV-Vis spectroscopy (λmax ~ 270 nm) and cyclic voltammetry (E1/2 shifts of ~100 mV vs. non-nitro analogs) confirm this electronic modulation .

Substituent Effect Table :

Substituent PositionElectronic EffectCatalytic Activity Impact
4-NO₂ (para)Strong EWGEnhanced metal coordination
3-NO₂ (meta)Moderate EWGReduced enantioselectivity
2-Cl (ortho)Steric hindranceLower reaction rates

Q. What analytical methods validate the enantiomeric purity of this compound?

  • Chiral HPLC : As described in Q1 , use a Chiralpak® IC column with UV detection at 254 nm. The (1R,2R) enantiomer typically elutes earlier than the (1S,2S) form .
  • Polarimetry : Measure specific rotation ([α]D²⁵) in methanol. Reported values for enantiopure samples range from +120° to +135° .
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample in CDCl₃. Diastereomeric splitting in ¹H NMR peaks confirms purity .

Q. How does the compound interact with biological macromolecules, and what assays quantify these interactions?

While direct studies on this compound are limited, structurally related diamines inhibit enzymes like monoamine oxidase (MAO) via competitive binding. Key assays include:

  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., kynuramine for MAO-A/B) .
  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and monitor binding kinetics (ka/kd) .
  • Molecular Docking : Use AutoDock Vina to model interactions with MAO’s active site (PDB ID: 2BXR). Nitro groups may form π-π interactions with FAD cofactors .

Q. Data Contradictions & Resolution :

  • Stereochemical Stability : Some studies suggest racemization under acidic conditions, but this is mitigated by low-temperature storage (-20°C) .
  • Biological Activity : While nitro groups enhance metal coordination, they may reduce cell permeability in vitro. Use prodrug strategies (e.g., esterification) to improve bioavailability .

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